(3-Octadecanoyloxy-2-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine can be synthesized through esterification reactions involving glycerol, stearic acid, and myristic acid . The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct attachment of the fatty acid chains to the glycerol backbone .
Industrial Production Methods
In industrial settings, the production of 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Peroxides and other oxidation products.
Hydrolysis: Stearic acid, myristic acid, and glycerophosphocholine.
Scientific Research Applications
1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Mechanism of Action
1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its role in the formation of lipid bilayers. It interacts with other lipids and proteins in the cell membrane, influencing membrane fluidity and permeability . The compound can also act as a surfactant, reducing surface tension and facilitating the formation of liposomes .
Comparison with Similar Compounds
Similar Compounds
1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine: Similar structure but with the positions of the fatty acid chains reversed.
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Contains different fatty acid chains, leading to variations in physical and chemical properties.
Uniqueness
1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is unique due to its specific combination of stearoyl and myristoyl chains, which confer distinct properties such as phase transition temperature and membrane fluidity . This makes it particularly useful in the study of lipid bilayers and the development of liposomal drug delivery systems .
Properties
Molecular Formula |
C40H80NO8P |
---|---|
Molecular Weight |
734.0 g/mol |
IUPAC Name |
(3-octadecanoyloxy-2-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3 |
InChI Key |
MZWGYEJOZNRLQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
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